1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione
CAS No.:
Cat. No.: VC18710613
Molecular Formula: C30H42O4
Molecular Weight: 466.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H42O4 |
|---|---|
| Molecular Weight | 466.7 g/mol |
| IUPAC Name | 1,2-bis[3-(2-ethylhexoxy)phenyl]ethane-1,2-dione |
| Standard InChI | InChI=1S/C30H42O4/c1-5-9-13-23(7-3)21-33-27-17-11-15-25(19-27)29(31)30(32)26-16-12-18-28(20-26)34-22-24(8-4)14-10-6-2/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 |
| Standard InChI Key | UOUHIDKSNWEWPA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCC(CC)CCCC |
Introduction
Molecular Structure and Synthesis
Structural Characteristics
The compound’s structure features two aromatic rings substituted with 2-ethylhexyloxy groups at the 3-position, linked via a diketone bridge. This arrangement confers distinct electronic and steric properties. The 2-ethylhexyl side chains enhance solubility in nonpolar solvents, a critical factor for solution-based processing in device fabrication. X-ray crystallography and computational studies suggest that the bulky substituents induce a non-planar conformation, reducing crystallinity and favoring amorphous phases in thin films.
Synthetic Pathways
The primary synthesis route involves a bimolecular reductive coupling reaction of methyl 3,5-bis(2-ethylhexyloxy)benzoates using strong bases such as lithium or sodium in tetrahydrofuran (THF). Alternative methods include Ullmann-type coupling of halogenated precursors with 2-ethylhexyloxy-substituted phenols, though yields are typically lower. Key synthetic challenges involve controlling regioselectivity and minimizing side reactions, which are addressed through optimized reaction temperatures (60–80°C) and catalyst systems.
Table 1: Physicochemical Properties of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 466.65 g/mol | |
| Boiling Point | 584.7 ± 35.0 °C (Predicted) | |
| Density | 1.013 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in THF, chloroform |
Physicochemical Properties and Stability
Thermal and Solubility Behavior
The compound exhibits moderate thermal stability, with decomposition onset observed near 250°C under nitrogen atmospheres. Its solubility profile is dominated by the 2-ethylhexyloxy groups, enabling dissolution in common organic solvents such as toluene, chlorobenzene, and dichloromethane. This property is pivotal for spin-coating and inkjet printing techniques used in device manufacturing.
Electronic Properties
Electrochemical analyses reveal a reduction potential of and an optical bandgap of . The diketone moiety facilitates electron-deficient character, making the compound an effective n-type semiconductor. Density functional theory (DFT) calculations correlate the lowest unoccupied molecular orbital (LUMO) energy () with efficient electron injection in organic field-effect transistors (OFETs).
Applications in Advanced Materials
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, the compound serves as an electron acceptor when blended with polythiophene derivatives. Devices incorporating this material achieve power conversion efficiencies (PCEs) of up to 6.2%, attributed to its broad light absorption spectrum (300–550 nm) and balanced charge mobility (). Stability studies indicate <10% PCE loss over 500 hours under continuous illumination, outperforming many fullerene-based acceptors.
Organic Light-Emitting Diodes (OLEDs)
As an electron-transport layer (ETL), the compound reduces operational voltages by 0.3–0.5 V compared to conventional materials like tris(8-hydroxyquinolinato)aluminum (Alq3). Its amorphous morphology minimizes interfacial defects, enhancing device longevity.
Table 2: Performance Comparison with Structural Analogues
| Compound | PCE in OPVs (%) | Electron Mobility () |
|---|---|---|
| 1,2-Bis(3-(2-ethylhexyloxy)phenyl) | 6.2 | 0.02 |
| 1,2-Bis(3-(hexyloxy)phenyl) | 4.8 | 0.015 |
| 1,2-Bis(3-(octyloxy)phenyl) | 5.5 | 0.018 |
Interaction Studies and Stability
Environmental Stability
Exposure to ambient conditions (25°C, 60% RH) for 30 days results in <5% degradation, as measured by UV-vis spectroscopy. The 2-ethylhexyl groups act as moisture barriers, mitigating hydrolytic cleavage of the diketone bond.
Polymer Compatibility
Blending with poly(3-hexylthiophene) (P3HT) improves film morphology, reducing phase separation domain sizes to <20 nm. This nanoscale mixing enhances exciton dissociation efficiency, critical for high-performance OPVs.
Challenges and Future Directions
While the compound demonstrates promising properties, scalability of synthesis and cost-effective purification remain hurdles. Future research should explore:
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Alternative substituents: Replacing 2-ethylhexyl with branched alkyl chains to modulate crystallinity.
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Hybrid materials: Incorporating inorganic nanoparticles (e.g., TiO₂) to enhance charge extraction.
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Degradation pathways: Long-term stability studies under operational stresses (e.g., UV exposure, thermal cycling).
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